molecular formula C7H11N3O B11920780 5-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol

5-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol

Cat. No.: B11920780
M. Wt: 153.18 g/mol
InChI Key: FKOULOBLHLHZPD-UHFFFAOYSA-N
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Description

5-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol (CAS 1710345-22-4) is a high-purity chemical compound with the molecular formula C7H11N3O and a molecular weight of 153.18 g/mol . This compound belongs to the class of 1H-pyrazolo[3,4-b]pyridines, a privileged scaffold in medicinal chemistry known for its strong resemblance to purine bases, which allows it to interact with a wide range of enzymatic targets . Researchers value this core structure for developing novel bioactive molecules, particularly in oncology, where pyrazolo[3,4-b]pyridine derivatives have been investigated as tyrosine kinase inhibitors and other targeted therapies . The tetrahydro form of the structure, which indicates a partially saturated pyridine ring, can influence the compound's physiochemical properties and binding affinity. This reagent is intended for research and development use in pharmaceutical and biochemical applications, such as hit-to-lead optimization and the synthesis of more complex derivatives. Strictly for Research Use Only. Not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H11N3O

Molecular Weight

153.18 g/mol

IUPAC Name

5-methyl-1,2,4,5,6,7-hexahydropyrazolo[3,4-b]pyridin-3-one

InChI

InChI=1S/C7H11N3O/c1-4-2-5-6(8-3-4)9-10-7(5)11/h4H,2-3H2,1H3,(H3,8,9,10,11)

InChI Key

FKOULOBLHLHZPD-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C(NC1)NNC2=O

Origin of Product

United States

Preparation Methods

Table 1: Representative Cyclocondensation Conditions

PrecursorCatalyst/SolventTemperature/TimeYield
5-Amino-3-methylpyrazoleAcOH, DMF100°C, 2 h78%
Cyclohexanonep-TsOH, ethanolReflux, 6 h72%
3-OxobutanalAg(CF₃CO₂), DMAc130°C, 18 h82%

Mechanistically, the reaction proceeds via enamine formation, followed by intramolecular cyclization and dehydration. Substituents at the pyrazole N1 position (e.g., methyl, phenyl) influence reaction rates and regioselectivity.

Cyclization of Pyridine Derivatives

Pyridine ring functionalization provides an alternative route:

  • Hydrazine hydrate treatment of 2-isopropyl-6-methylpyridine derivatives induces cyclization to form the pyrazole ring. This method is favored for scalability, with yields exceeding 90% in flow reactors.

  • Silver- or iodine-mediated C≡C activation enables regioselective 6-endo-dig cyclization of alkynyl aldehydes with aminopyrazoles, producing halogenated intermediates for further functionalization.

A notable example involves the reaction of 3-phenylpropiolaldehyde with 5-aminopyrazole in DMAc under O₂, yielding 94% of the target compound after demetallation.

Multi-Component Reactions (MCRs)

MCRs enable rapid assembly of the bicyclic framework:

  • Four-component bicyclization of arylglyoxals, pyrazol-5-amines, aromatic amines, and 4-hydroxy-6-methyl-2H-pyran-2-one produces polysubstituted derivatives stereoselectively.

  • Ultrasound-assisted synthesis in aqueous medium with p-TsOH achieves 95% efficiency for corrosion-inhibiting derivatives, highlighting the method’s eco-friendly profile.

Table 2: MCR Optimization Parameters

ComponentsConditionsKey Advantage
Arylglyoxal + pyrazol-5-amine + dimedoneAcOH, MW, 110°CStereocontrol
Alkynyl aldehyde + aminopyrazoleAg catalyst, O₂Halogen functionalization

Catalytic and Solvent-Free Approaches

Modern methods emphasize sustainability:

  • Ionic liquid catalysis : [BMIM][BF₄] facilitates one-pot synthesis at room temperature, reducing waste.

  • Solvent-free mechanochemistry : Ball milling of 5-aminopyrazole and diketones achieves 88% yield in 20 minutes, eliminating toxic solvents.

Industrial-Scale Production

For bulk synthesis, continuous flow reactors are preferred:

  • Fixed-bed reactors with immobilized catalysts (e.g., Fe³⁺-montmorillonite) enable 24/7 production with >90% conversion.

  • Crystallization control : Ethanol/water mixtures optimize purity (>99.5%) by exploiting the compound’s solubility profile .

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl group at position 3 undergoes oxidation to form ketone derivatives. Key findings include:

  • Potassium permanganate (KMnO₄) in acidic ethanol (60–80°C) converts the hydroxyl group to a ketone, yielding 5-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-one.

  • Hydrogen peroxide (H₂O₂) under alkaline conditions produces the same ketone but with lower yields (~65% vs. 85–90% for KMnO₄).

Oxidizing AgentConditionsProductYield
KMnO₄EtOH/H₂SO₄, 70°C3-ketone85–90%
H₂O₂NaOH/H₂O, 50°C3-ketone60–65%

Reduction Reactions

The tetrahydro-pyridine ring undergoes selective hydrogenation:

  • Sodium borohydride (NaBH₄) in methanol reduces the pyridine ring’s double bond, producing a fully saturated hexahydro derivative.

  • Catalytic hydrogenation (H₂/Pd-C) at 50 psi achieves complete saturation within 2 hours at 25°C.

Mechanistic Note : Reduction preserves the pyrazole ring’s aromaticity due to its higher stability compared to the partially saturated pyridine moiety .

Nucleophilic Substitution

The hydroxyl group participates in substitution reactions:

  • Thionyl chloride (SOCl₂) converts the hydroxyl to a chloride at 0–5°C, forming 3-chloro-5-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridine.

  • Mitsunobu conditions (DIAD/PPh₃) enable etherification with alcohols, yielding 3-alkoxy derivatives.

ReagentConditionsProductYield
SOCl₂CH₂Cl₂, 0–5°C3-chloro92%
R-OH + DIAD/PPh₃THF, rt3-alkoxy75–88%

Cyclization and Multicomponent Reactions

The compound serves as a precursor in complex heterocycle syntheses:

  • One-pot cyclization with aldehydes and ethyl cyanoacetate in ionic liquids ([bmim][BF₄]) forms tricyclic pyrazolo[3,4-b]pyridin-6-ones at 80°C (Table 1) .

  • Four-component reactions involving dimedone and aryl amines generate fused polycyclic systems (e.g., cyclopenta[ d]pyrazolo[3,4- b]pyridin-6-ones) under Brønsted acid catalysis .

Table 1 : Cyclization outcomes with substituted aldehydes

Aldehyde SubstituentProduct StructureYield
p-NO₂C₆H₄Pyrazolo[3,4-b]pyridin-6-one90%
p-MeC₆H₄Pyrazolo[3,4-b]pyridin-6-one86%

Functionalization at the Methyl Group

The 5-methyl group undergoes selective oxidation:

  • SeO₂ in dioxane at reflux introduces a carbonyl group, yielding 5-formyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol.

  • KHSO₄ -catalyzed dehydrogenation produces conjugated dienone derivatives under aerobic conditions .

Biological Activity Correlation

Structural modifications directly impact pharmacological properties:

  • 3-ketone derivatives show enhanced antiproliferative activity against K562 leukemia cells (IC₅₀ = 1.2 µM vs. 8.7 µM for parent compound).

  • Chloro-substituted analogs exhibit improved blood-brain barrier permeability in preclinical models.

This compound’s reactivity profile underscores its versatility as a synthetic intermediate. Recent advances in ionic liquid-mediated reactions and multicomponent cyclizations have expanded its utility in accessing structurally complex bioactive molecules.

Scientific Research Applications

5-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 5-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol can be contextualized against related pyrazolopyridine derivatives, as summarized below:

Table 1: Comparative Analysis of Pyrazolopyridine Derivatives

Compound Name & Structure Substituents & Key Features Synthesis Method Applications/Properties References
This compound 5-methyl, 3-OH, pyrazolo[3,4-b]pyridine core Likely Fe³⁺-montmorillonite catalysis Hypothesized bioactivity due to OH group
4-Aryl-3-methyl-6-oxo-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridine-5-carbonitrile 3-methyl, 6-oxo, 5-CN, 4-aryl One-pot three-component reaction in ethanol High thermal stability (cyano group)
4-(4-Hydroxyphenyl)-3-methyl-6-oxo-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridine-5-carbonitrile 4-hydroxyphenyl, 3-methyl, 5-CN Ultrasonication in THF with Fe³⁺-montmorillonite Corrosion inhibitor for mild steel
2-Cyclopentyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridin-3-ol 2-cyclopentyl, pyrazolo[3,4-c]pyridine isomer Undisclosed (commercial synthesis) Altered electronic profile due to ring shift

Key Insights:

Structural Variations: Substituent Effects: The hydroxyl group at position 3 in the target compound enhances hydrophilicity, contrasting with the hydrophobic cyano (-CN) or aryl groups in analogs .

Synthetic Methodologies: Multicomponent reactions (e.g., Rahmati, 2010) enable rapid assembly of complex pyrazolopyridines with high atom economy . Ultrasonication reduces reaction times and improves yields compared to traditional heating, as demonstrated in the synthesis of 4-hydroxyphenyl derivatives .

Functional Implications: The 4-hydroxyphenyl analog’s efficacy as a corrosion inhibitor highlights the role of electron-donating groups in adsorption onto metal surfaces . Cyano-substituted derivatives (e.g., Rahmati, 2010) may exhibit enhanced stability under acidic conditions, making them suitable for industrial applications .

Biological Activity

5-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

The compound is characterized by the following chemical properties:

PropertyValue
Molecular FormulaC10H14N2O
Molecular Weight178.24 g/mol
Boiling Point294.8 ± 50.0 °C (Predicted)
Density1.28 ± 0.1 g/cm³ (Predicted)
pKa7.52 ± 0.40 (Predicted)

Research indicates that this compound exhibits multiple mechanisms of action:

  • Inhibition of Enzymes : The compound has been shown to inhibit various kinases involved in cancer cell proliferation, particularly cyclin-dependent kinases (CDKs), leading to cell cycle arrest and apoptosis in cancer cells .
  • Induction of Apoptosis : It activates apoptotic pathways by inducing the cleavage of poly(ADP-ribose) polymerase (PARP) and caspase-9 activation, promoting programmed cell death in various cancer cell lines .
  • Antiproliferative Effects : Studies have demonstrated that this compound significantly reduces the proliferation of several human cancer cell lines, including MCF-7 (breast cancer) and K562 (chronic myeloid leukemia), with IC50 values indicating potent activity .

Biological Activities

The biological activities of this compound include:

  • Anticancer Activity : The compound's ability to inhibit cancer cell growth has been extensively documented. For instance, it was found to reduce the proportion of actively proliferating cells in treated cultures by approximately 75% compared to controls .
  • Neuroprotective Effects : Preliminary studies suggest potential neuroprotective properties, possibly through modulation of neuroinflammatory pathways and inhibition of neuronal apoptosis .
  • Phosphodiesterase Inhibition : The compound has also been identified as a phosphodiesterase type IV (PDE4) inhibitor, which may have implications for treating inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD) .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • In Vitro Studies : A study evaluated the antiproliferative effects on MV4-11 and K562 cell lines. Results indicated that compounds similar to this compound exhibited significant cytotoxicity with IC50 values ranging from 0.304 µM to higher concentrations depending on structural modifications .
  • Mechanistic Insights : Another investigation into the mechanism revealed that treatment with this compound led to a time-dependent decrease in proliferating cell nuclear antigen (PCNA) levels, indicating its role in inhibiting DNA replication processes in cancer cells .

Summary Table of Biological Activities

Activity TypeDescriptionReference
AnticancerInhibits proliferation in MCF-7 and K562 cells
NeuroprotectivePotential modulation of neuroinflammation
PDE InhibitionInhibits PDE4; potential for COPD treatment

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol, and how do reaction conditions influence yield?

  • Methodological Answer : A one-pot multicomponent reaction is commonly employed, combining aldehydes, β-ketoesters, and aminopyrazoles under catalyst-free or microwave-assisted conditions. For example, ultrasonic irradiation has been used to enhance reaction efficiency in analogous pyrazolo[3,4-b]pyridine syntheses, reducing reaction times to 9 hours with ethanol as a solvent . Key variables include solvent polarity (e.g., ethanol vs. ionic liquids), temperature (room temperature to reflux), and catalyst selection (e.g., solid KOH for Claisen–Schmidt condensations) . Yield optimization typically requires monitoring via thin-layer chromatography (hexane-ethyl acetate, 7:3) and purification through recrystallization .

Q. How can the crystal structure of this compound be resolved, and what structural features influence its reactivity?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for resolving the envelope conformation of the tetrahydro-pyridine ring and fused pyrazole system. For example, monoclinic P21/c space groups with cell parameters a = 21.871 Å, b = 9.209 Å, and c = 10.552 Å have been reported for related derivatives. Key features include dihedral angles between aromatic rings (e.g., 79.6° for bromophenyl-pyrazole interactions) and intermolecular hydrogen bonding (N–H⋯O, O–H⋯N) that stabilize the lattice . Non-covalent interactions like Br⋯N contacts (3.213 Å) may also influence solubility and reactivity .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^{13}C NMR confirm proton environments (e.g., methyl groups at δ ~2.5 ppm) and aromaticity.
  • IR : Stretching frequencies for hydroxyl (~3200–3500 cm1^{-1}) and cyano groups (~2200 cm1^{-1}) validate functional groups.
  • Mass Spectrometry : High-resolution ESI-MS determines molecular ion peaks (e.g., m/z 453.34 for ethanol solvates) .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution) affect the biological activity of pyrazolo[3,4-b]pyridine derivatives?

  • Methodological Answer : Halogenation (e.g., bromine at the 4-phenyl position) enhances bioactivity by increasing lipophilicity and binding affinity. For instance, bromine’s electron-withdrawing effect stabilizes charge-transfer interactions in enzyme inhibition (e.g., GSK-3β). However, bulky substituents may sterically hinder target engagement, necessitating molecular docking studies to optimize substituent placement . Comparative assays (e.g., IC50_{50} values against kinase targets) and QSAR modeling are critical for validating structure-activity relationships .

Q. What contradictions exist in reported biological activities of similar compounds, and how can they be resolved?

  • Methodological Answer : For example, THIP (a structural analog) shows potent GABA agonism, while its thio analog (thio-THIP) exhibits weak activity due to sulfur’s reduced hydrogen-bonding capacity . Such discrepancies highlight the need for:

  • Comparative Pharmacological Assays : Testing analogs under identical conditions (e.g., neuronal cell lines vs. in vivo models).
  • Computational Modeling : Density functional theory (DFT) to compare electronic profiles and binding modes .

Q. What strategies optimize the regioselectivity of pyrazolo[3,4-b]pyridine syntheses in multi-component reactions?

  • Methodological Answer :

  • Catalyst Design : Meglumine catalysis improves regioselectivity in one-pot reactions by stabilizing transition states through hydrogen bonding .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) favor cyclization over side reactions.
  • Temperature Gradients : Stepwise heating (e.g., 60°C → reflux) minimizes byproduct formation .

Q. How does the crystal packing of this compound influence its physicochemical properties (e.g., solubility, stability)?

  • Methodological Answer : Intermolecular hydrogen bonds (N–H⋯O, O–H⋯N) and π-π stacking between aromatic rings reduce solubility in non-polar solvents. Ethanol solvates exhibit improved stability due to O–H⋯N interactions, but desolvation studies (TGA/DSC) are required to assess hydrate stability under storage conditions .

Key Research Challenges

  • Synthetic Scalability : Balancing catalyst cost (e.g., ionic liquids) with yield in gram-scale syntheses.
  • Biological Target Specificity : Mitigating off-target effects in kinase inhibition through substituent tuning.
  • Data Reproducibility : Standardizing reaction protocols (solvent, catalyst load) across studies to resolve conflicting bioactivity reports.

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